7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-12-11-10(13-7-14-12)9(6-16-11)8-4-2-1-3-5-8/h1-7H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHTXUMTNSNMNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 7 Phenylthieno 3,2 D Pyrimidin 4 3h One
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one identifies several logical bond disconnections that form the basis of its synthetic design. The most common approach involves disconnecting the pyrimidine (B1678525) ring, which leads back to a substituted thiophene (B33073) precursor. This strategy recognizes the thiophene ring as a robust and accessible starting point.
A primary disconnection across the N1-C2 and C4-N3 bonds of the pyrimidine ring points to a 3-amino-2-carboxamidothiophene derivative and a single carbon source, such as formamide (B127407) or formic acid. acs.org This is a widely employed and efficient method for constructing the fused pyrimidine system.
Alternatively, a key disconnection can be made at the C7-phenyl bond. This suggests a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, as the final step in the synthesis. acs.orgnih.govuaeu.ac.ae This approach relies on a precursor like 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one and phenylboronic acid. This method is particularly valuable for introducing diversity at the 7-position of the thieno[3,2-d]pyrimidine (B1254671) core.
A less common, but viable, retrosynthetic strategy involves the construction of the thiophene ring onto a pre-functionalized pyrimidine molecule. researchgate.netscielo.br This pathway requires disconnections of the C-S and C-C bonds of the thiophene ring, starting from a pyrimidine intermediate.
Established Synthetic Routes to Thieno[3,2-d]pyrimidine Derivatives
The synthesis of the thieno[3,2-d]pyrimidine core is well-documented, with the majority of methods building upon thiophene precursors.
Cyclization Approaches from Thiophene Precursors
The most prevalent strategy for assembling the thieno[3,2-d]pyrimidin-4(3H)-one core involves the cyclization of ortho-functionalized thiophenes. The typical starting materials are methyl or ethyl 3-aminothiophene-2-carboxylates or the corresponding 3-aminothiophene-2-carboxamides. researchgate.netnih.gov
One of the most direct methods involves the cyclization of 3-aminothiophene-2-carboxamide (B122380) with formamide, which serves as the source for the C2 and N3 atoms of the pyrimidine ring, to yield the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. acs.org Similarly, heating ethyl 3-aminothiophene-2-carboxylate with urea (B33335) under neat conditions, followed by treatment with base and then acid, can produce the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, a related and versatile intermediate. researchgate.net
Another established route is the reaction of 3-aminothiophene-2-carboxylates with various nitriles in the presence of dry hydrogen chloride gas, a method known as the Pinner reaction, which leads to the formation of 2-substituted thieno[3,2-d]pyrimidin-4-ones. researchgate.net Microwave irradiation has also been employed to accelerate these condensation reactions, for instance, in the reaction between 3-aminothiophene esters and phenyl isothiocyanate. mdpi.com
The requisite 3-aminothiophene precursors are often synthesized via the versatile Gewald reaction, a multi-component condensation of a ketone or aldehyde, an activated nitrile (like malononitrile), and elemental sulfur in the presence of a base. scielo.brmdpi.com
Table 1: Examples of Cyclization Reactions from Thiophene Precursors
| Starting Material | Reagent(s) | Conditions | Product | Reference |
|---|---|---|---|---|
| 3-Aminothiophene-2-carboxamide | Formamide | Heat | Thieno[3,2-d]pyrimidin-4(3H)-one | acs.org |
| Methyl 3-amino-5-(3-methoxyphenyl)-thiophene-2-carboxylate | DMF-DMA | Microwave (100 °C, 80 W, 15 min) | Intermediate for thieno[3,2-d]pyrimidin-4-one | nih.gov |
| Ethyl 3-aminothiophene-2-carboxylate | Urea | Heat, then NaOH, H₂SO₄ | Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | researchgate.net |
| Thiophene o-aminoesters | Nitriles, Dry HCl gas | Cyclocondensation | 2-Substituted thieno[3,2-d]pyrimidin-4-ones | researchgate.net |
Assembly from Pyrimidine-Based Intermediates
While less frequently utilized, the construction of the thieno[3,2-d]pyrimidine system can commence from a pyrimidine ring. researchgate.net This approach involves building the thiophene ring onto a suitably substituted pyrimidine precursor. For example, a 2-amino-4,6-dichloro-5-pyrimidine carbaldehyde can be reacted with ethyl-2-mercaptoacetate under basic conditions to construct the fused thiophene ring, yielding a thieno[2,3-d]pyrimidine (B153573) derivative. scielo.br A similar principle can be applied to access the thieno[3,2-d] isomer by starting with an appropriately substituted pyrimidine. This route offers an alternative synthetic entry point, particularly when highly functionalized pyrimidines are readily available.
Novel and Green Synthetic Approaches for the Core Structure
Modern synthetic efforts have focused on developing more efficient and versatile methods, including transition metal-catalyzed reactions and selective functionalization strategies, to access complex thieno[3,2-d]pyrimidine derivatives.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis, particularly palladium-catalyzed cross-coupling, is a cornerstone for the derivatization of the thieno[3,2-d]pyrimidine nucleus, especially for the synthesis of 7-aryl substituted analogs like the target compound. nih.govuaeu.ac.ae The Suzuki-Miyaura coupling reaction is the most prominent of these methods.
This strategy typically involves the coupling of a 7-halo-thieno[3,2-d]pyrimidin-4(3H)-one (e.g., 7-bromo derivative) with an arylboronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst, a base, and a suitable solvent system. acs.orgnih.govuaeu.ac.ae This reaction provides a direct and high-yielding route to install the C7-phenyl group. Various palladium catalysts, such as PdCl₂(dppf)·CH₂Cl₂, have proven effective for these transformations. acs.org This approach is not only crucial for the synthesis of the target compound but also forms the basis for creating libraries of 7-arylthieno[3,2-d]pyrimidine derivatives for structure-activity relationship (SAR) studies. acs.org
Table 2: Representative Conditions for Suzuki Coupling on the Thieno[3,2-d]pyrimidine Core
| Substrate | Coupling Partner | Catalyst | Base/Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| 7-Bromo-4-(arylamino)thieno[3,2-d]pyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ / Dioxane, H₂O | 7-Aryl-4-(arylamino)thieno[3,2-d]pyrimidine | acs.org |
| 7-Bromo-4-(secondary amino)thieno[3,2-d]pyrimidine | Aryl/heteroaryl boronic acids | Not specified | Not specified | 7-Aryl-4-(secondary amino)thieno[3,2-d]pyrimidine | nih.govuaeu.ac.ae |
| 7-Bromo-2-(cyclopentylamino)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one | Potassium vinyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Et₃N / Ethanol | 7-Vinyl derivative | acs.org |
Chemo- and Regioselective Functionalization
The synthesis of specifically substituted thieno[3,2-d]pyrimidines relies heavily on chemo- and regioselective functionalization. A powerful strategy employs a di-halogenated core, such as 7-bromo-4-chlorothieno[3,2-d]pyrimidine, as a versatile intermediate. acs.org This scaffold contains two positions with distinct chemical reactivity that can be addressed sequentially.
The chlorine atom at the C-4 position is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amines. acs.orgnih.govuaeu.ac.ae In contrast, the bromine atom at the C-7 position is less reactive towards SNAr but is ideal for palladium-catalyzed cross-coupling reactions. acs.org This differential reactivity allows for a programmed, stepwise functionalization. A typical sequence involves an initial SNAr reaction at C-4, followed by a Suzuki coupling at C-7. acs.orgnih.govuaeu.ac.ae
To synthesize the target compound, this compound, one could start with the thieno[3,2-d]pyrimidin-4(3H)-one core, perform a regioselective bromination at the C-7 position, and then execute a Suzuki coupling with phenylboronic acid. acs.orgacs.org The synthesis of the 7-bromo-4-chloro intermediate itself is achieved by first brominating thieno[3,2-d]pyrimidin-4(3H)-one, followed by chlorination of the 4-oxo group using an agent like phosphoryl trichloride (B1173362) (POCl₃). acs.org This strategic functionalization provides a robust platform for generating a wide array of specifically substituted analogs.
Synthesis of Structural Analogues for Research Purposes
The generation of analogue libraries from the this compound scaffold allows for systematic investigation into structure-activity relationships (SAR). The primary methods for derivatization involve palladium-catalyzed cross-coupling reactions for the phenyl ring and nucleophilic substitution or other transformations at various positions on the heterocyclic core.
The synthesis often begins with the bromination of the thieno[3,2-d]pyrimidin-4(3H)-one core, followed by the Suzuki coupling step. acs.org This versatile reaction has been successfully employed to generate extensive libraries of 7-arylthieno[3,2-d]pyrimidine analogues for research purposes. acs.orgnih.gov The reaction conditions are generally mild, utilizing catalysts like tetrakis(triphenylphosphine)palladium(0) in solvents such as 1,2-dimethoxyethane (B42094) (DME) with a base like sodium bicarbonate. acs.org
Specific examples of substituent variations include the introduction of methyl benzoate (B1203000) groups at the ortho-, meta-, and para-positions of the phenyl ring. Furthermore, more complex functionalities, such as a 4-(morpholinomethyl)phenyl group, have been successfully incorporated, demonstrating the robustness of this synthetic approach.
Table 1: Examples of this compound Analogues with Phenyl Ring Substitutions This is an interactive data table. You can sort and filter the data as needed.
| Compound Name | Substituent on Phenyl Ring | Synthetic Method | Key Intermediate |
|---|---|---|---|
| 7-(4-Methoxycarbonylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | 4-(Methoxycarbonyl) | Suzuki Coupling | 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one |
| 7-(3-Methoxycarbonylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | 3-(Methoxycarbonyl) | Suzuki Coupling | 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one |
| 7-(2-Methoxycarbonylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | 2-(Methoxycarbonyl) | Suzuki Coupling | 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one |
| 7-(4-(Morpholinomethyl)phenyl)thieno[3,2-d]pyrimidin-4(3H)-one | 4-(Morpholinomethyl) | Suzuki Coupling | 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one |
| 7-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | 4-Methyl | Suzuki Coupling | 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one |
Modifications to the core thieno[3,2-d]pyrimidine structure are crucial for exploring the full potential of this scaffold. These changes can be made at several positions, most notably at the C2, C4, and C6 positions, often starting from a versatile intermediate like 7-bromo-4-chlorothieno[3,2-d]pyrimidine. acs.org
C4 Position: The 4-oxo group can be converted to a chloro group using reagents like phosphoryl trichloride. acs.org This 4-chloro derivative is an excellent precursor for nucleophilic aromatic substitution (SNAr) reactions. acs.orgnih.gov It readily reacts with various nucleophiles, particularly primary and secondary amines, to introduce a wide range of substituents at the C4 position, yielding 4-aminothieno[3,2-d]pyrimidine derivatives. acs.orgnih.gov
C2 Position: The C2 position can also be functionalized. For example, various acyl and sulfonyl substituents have been introduced via nucleophilic substitution, often using N-benzylamine as a foundational block to build upon. researchgate.net
C6 Position: The thiophene ring of the nucleus can also be modified. While the parent compound in this article is substituted at C7, related research has shown that functionalization at the C6 position is also synthetically feasible, allowing for the introduction of various alkyl and functionalized side chains.
Table 2: Examples of Analogues with Modifications at the Thieno[3,2-d]pyrimidine Nucleus This is an interactive data table. You can sort and filter the data as needed.
| Compound Name | Position of Modification | Type of Modification | Synthetic Strategy |
|---|---|---|---|
| N-Benzyl-7-phenylthieno[3,2-d]pyrimidin-4-amine | C4 | Amination | SNAr with benzylamine |
| 4-Chloro-7-phenylthieno[3,2-d]pyrimidine | C4 | Chlorination | Treatment with POCl₃ |
| 2-(N-Acetyl-N-benzylamino)-7-phenylthieno[3,2-d]pyrimidine | C2 | Acylation/Amination | Nucleophilic substitution |
These derivatization strategies provide chemists with a robust toolkit to generate a diverse array of analogues based on the this compound scaffold for further scientific investigation.
Chemical Reactivity and Mechanistic Transformations of 7 Phenylthieno 3,2 D Pyrimidin 4 3h One
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The thieno[3,2-d]pyrimidine (B1254671) system possesses two aromatic rings, the thiophene (B33073) and the pyrimidinone, each with distinct reactivity towards substitution reactions. The electron-rich thiophene ring is susceptible to electrophilic attack, while the pyrimidinone ring can be functionalized via nucleophilic substitution, typically after activation.
Electrophilic Substitution: The thiophene moiety of the thienopyrimidine core readily undergoes electrophilic substitution reactions. A common example is bromination at the 7-position (or equivalent positions in related derivatives). For instance, treatment of a thieno[3,2-d]pyrimidin-4(3H)-one derivative with reagents like phenyltrimethylammonium (B184261) tribromide results in the selective introduction of a bromine atom onto the thiophene ring. acs.org This halogenated intermediate serves as a versatile handle for further diversification, particularly through cross-coupling reactions. acs.org
Nucleophilic Aromatic Substitution (SNAr): The C4-position of the pyrimidinone ring is a key site for nucleophilic substitution. The carbonyl group of the pyrimidinone can be converted to a more reactive leaving group, such as a chloride, by treatment with reagents like phosphorus oxychloride (POCl₃). acs.orgnih.gov This 4-chloro-thieno[3,2-d]pyrimidine intermediate is highly susceptible to nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles. nih.govresearchgate.net Reactions with primary and secondary amines, phenols, and alkoxides are commonly employed to introduce diversity at this position, yielding a wide array of 4-substituted analogues. acs.orgnih.gov
| Reaction Type | Position | Reagents | Product Type | Reference |
|---|---|---|---|---|
| Electrophilic Substitution | C7 | Br₂ or Phenyltrimethylammonium tribromide | 7-Bromo derivative | acs.orgacs.org |
| Nucleophilic Aromatic Substitution (SNAr) | C4 | 1. POCl₃ 2. Amines, Phenols, Alkoxides | 4-Amino, 4-Arylether, or 4-Alkoxy derivatives | acs.orgnih.gov |
Functional Group Interconversions on the Phenyl Substituent
The phenyl group at the 7-position offers numerous opportunities for chemical modification, allowing for fine-tuning of the molecule's properties without altering the core heterocyclic structure. These interconversions are crucial for structure-activity relationship (SAR) studies.
A key reaction is the cleavage of ether groups on the phenyl ring. For example, O-demethylation of a methoxyphenyl substituent can be achieved using reagents like boron trifluoride methyl sulfide (B99878) complex (BF₃·SMe₂), yielding the corresponding hydroxyphenyl derivative. nih.gov Furthermore, the phenyl ring is amenable to the introduction of a diverse array of functionalities, particularly at the para position, which appears to extend into a solvent-exposed area in biological targets. researchgate.net The synthesis of analogues with various substituents on the phenyl ring is often accomplished using Suzuki coupling reactions, where a halogenated thienopyrimidine core is coupled with differently substituted phenylboronic acids. nih.govnih.gov This method allows for the incorporation of a wide range of functional groups, demonstrating the chemical tolerance of the thienopyrimidine scaffold. nih.gov
| Reaction Type | Substituent Modified | Reagents | Product | Reference |
|---|---|---|---|---|
| Ether Cleavage | Methoxyphenyl | BF₃·SMe₂ | Hydroxyphenyl derivative | nih.gov |
| Suzuki Coupling | Introduction of substituted phenyl | Arylboronic acids, Pd catalyst | 7-(Substituted-phenyl) derivatives | nih.govnih.gov |
Reactivity at the N3 Position of the Pyrimidinone Moiety
The N3 position of the pyrimidinone ring contains an amide-like nitrogen that can be functionalized, most commonly through alkylation. This modification can significantly impact the compound's physical properties and biological activity.
Alkylation at the N3 position is typically achieved by treating the thienopyrimidinone with an alkyl halide in the presence of a base, such as potassium carbonate. nih.gov This reaction introduces an alkyl group onto the nitrogen atom. For example, N-methylation can be performed using methyl iodide, and other alkyl groups like ethyl can be introduced similarly. acs.orgnih.gov The alkylation of thienopyrimidinones can sometimes lead to a mixture of N- and O-alkylated products, and the regioselectivity of the reaction is a subject of study. researchgate.netbibliomed.org The choice of solvent and base can influence the outcome, with some conditions favoring the formation of the N3-alkylated product. researchgate.net
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| N-Methylation | MeI, K₂CO₃ | 3-Methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one | nih.gov |
| N-Ethylation | Ethyl halide, Base | 3-Ethyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one | acs.org |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃ in CH₃CN) | 3-Alkyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one | nih.govbibliomed.org |
Oxidation and Reduction Pathways of the Thienopyrimidine System
The thienopyrimidine scaffold contains heteroatoms, particularly the sulfur in the thiophene ring, that are susceptible to oxidation. The extended π-conjugated system can also participate in redox processes.
Chemical and electrochemical oxidation of π-conjugated systems containing thienopyrimidine units have been studied. acs.org Chemical oxidation with agents like nitrosonium tetrafluoroborate (B81430) (NOBF₄) can occur, leading to changes in the UV-vis absorption spectrum that indicate the formation of an oxidized species. acs.org This oxidation is often reversible, and the original neutral compound can be regenerated by treatment with a reducing agent such as hydrazine (B178648) (N₂H₄). acs.org Cyclic voltammetry studies show that thienopyrimidine oligomers can undergo one-electron oxidation processes at specific potentials. acs.org The ease of oxidation is influenced by the electron-accepting nature of the pyrimidine (B1678525) unit. acs.org While direct oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone is a known metabolic pathway for some sulfur-containing heterocycles, specific studies detailing this for 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one are less common in the context of synthetic transformations. nih.gov
| Process | Method/Reagents | Observation/Product | Reference |
|---|---|---|---|
| Chemical Oxidation | NOBF₄ | Formation of an oxidized species (p-doping) | acs.org |
| Chemical Reduction | N₂H₄ | Regeneration of the neutral compound from its oxidized form | acs.org |
| Electrochemical Oxidation | Cyclic Voltammetry | Shows reversible one-electron oxidation peaks | acs.org |
Ring-Opening and Rearrangement Processes under Specific Conditions
While the thieno[3,2-d]pyrimidin-4(3H)-one system is generally stable, certain rearrangement reactions are pivotal in the synthesis of related isomers. For example, the Dimroth rearrangement is a known process in the synthesis of some thieno[2,3-d]pyrimidine (B153573) derivatives, involving the ring-opening of the pyrimidine ring followed by recyclization. scielo.br However, reports detailing ring-opening or rearrangement reactions of the pre-formed this compound scaffold under specific post-synthetic conditions are not extensively documented in the literature. The stability of this fused heterocyclic system makes such transformations less common compared to substitutions and functional group interconversions.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Design Principles for SAR Exploration of 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one Derivatives
The design of derivatives based on the this compound scaffold is guided by established medicinal chemistry principles. The primary strategy involves the systematic modification of distinct regions of the molecule to probe interactions with a biological target and to modulate physicochemical properties.
Key positions for modification on the scaffold include:
The 7-phenyl ring: This is a primary site for introducing substituents to explore steric, electronic, and hydrophobic interactions within a target's binding pocket. Previous work on related thienopyrimidinones has shown that substitutions on a phenyl ring can be a key element in inhibitory activity. nih.gov
The N3 position of the pyrimidinone ring: Alkylation or substitution at this position can influence solubility, metabolic stability, and hydrogen bonding interactions.
The C2 position of the pyrimidinone ring: This position allows for the introduction of various groups that can project into different regions of a binding site, potentially enhancing selectivity or potency.
SAR exploration typically begins with a lead compound and proceeds by introducing a diverse range of functional groups at these key positions. The goal is to build a comprehensive understanding of how specific structural changes affect biological activity. For instance, an initial lead might be modified with small alkyl groups, halogens, and hydrogen bond donors/acceptors on the 7-phenyl ring to map the topology and chemical environment of the target's active site.
Impact of Substituents on Electronic and Steric Properties
The introduction of substituents onto the 7-phenyl ring of the core scaffold directly influences the molecule's electronic and steric profile, which in turn dictates its biological activity. The electronic properties of substituents are a critical factor affecting inhibitory activity. mdpi.comnih.gov
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) decrease the electron density of the phenyl ring. This can alter the pKa of the molecule, influence its ability to participate in pi-stacking or cation-pi interactions, and affect its metabolic stability. Studies on analogous N-phenylthieno[2,3-b]pyridine-2-carboxamides have shown that strongly electron-withdrawing groups like -CN can be crucial for inhibitory activity against certain targets, whereas other EWGs like -NO2 may not confer the same favorable binding. mdpi.com The electron-withdrawing effect can impact the electron density of the entire heterocyclic system. mdpi.com
Steric Effects: The size and placement of substituents are critical. Bulky groups can create steric hindrance, preventing the molecule from fitting into a narrow binding cleft. Conversely, extending a substituent into an unoccupied hydrophobic pocket can significantly increase binding affinity. The position of the substituent (ortho, meta, or para) on the phenyl ring dictates the vector of these potential interactions. For example, dihydroxyphenyl-containing thienopyrimidinones have demonstrated inhibitory activity in the low micromolar range against specific viral enzymes. nih.gov
The following table summarizes the anticipated effects of various substituents on the 7-phenyl ring.
| Substituent | Position | Electronic Effect | Steric Bulk | Potential Impact on Activity |
| -CN | para | Strong EWG | Small | May form specific hydrogen bonds or favorable dipole interactions. mdpi.com |
| -NO2 | para | Strong EWG | Medium | Can act as a hydrogen bond acceptor; its effect can differ from -CN. mdpi.com |
| -Cl | para | Weak EWG / Halogen Bond Donor | Small | Increases lipophilicity; can form halogen bonds. |
| -CH3 | para | Weak EDG | Small | Increases lipophilicity; can fit into small hydrophobic pockets. |
| -OCH3 | para | Strong EDG | Medium | Can act as a hydrogen bond acceptor; may improve solubility. |
| -OH | meta, para | EDG / H-bond donor/acceptor | Small | Can form crucial hydrogen bonds with target residues. nih.gov |
Conformational Preferences and Their Influence on Molecular Recognition
The three-dimensional shape (conformation) of a molecule is paramount for its interaction with a biological target. The this compound scaffold consists of a largely planar, rigid thienopyrimidine core and a rotatable 7-phenyl ring. The key conformational determinant is the torsional angle between the plane of the thienopyrimidine system and the plane of the phenyl ring.
This rotational freedom allows the molecule to adopt different conformations to best fit the topology of a protein's binding site. However, this flexibility can also be entropically unfavorable upon binding. Therefore, a common strategy in drug design is to introduce conformationally restricted analogs to lock the molecule into a bioactive conformation. For the this compound scaffold, this could be achieved by introducing a bridging atom between the phenyl ring and the core structure. mdpi.com
Molecular recognition is driven by the precise complementarity of shape and electrostatic potential between the ligand and its target. The thienopyrimidine core can act as a scaffold that orients the 7-phenyl group and other substituents for optimal interaction. For example, in kinase inhibition, the heterocyclic core often forms hydrogen bonds with the "hinge" region of the ATP binding site, while the phenyl group extends into a more variable hydrophobic pocket. acs.org The specific conformation adopted by the molecule can trigger unique mechanisms, such as a "tyrosine-flipping" motion observed in the active site of some bacterial enzymes upon binding of a thienopyrimidinone inhibitor. nih.gov
Development of Focused Libraries for Mechanistic Probing
To efficiently explore SAR and probe biological mechanisms, focused libraries of this compound derivatives are often synthesized. nih.gov These libraries consist of a collection of structurally related compounds where specific positions on the scaffold are systematically varied. Solution-phase parallel synthesis is a common and effective method for preparing such libraries. acs.org
A typical synthetic strategy involves the creation of a key intermediate that can be readily diversified. For example, a 7-bromo-4-chlorothieno[3,2-d]pyrimidine core is an attractive starting point. acs.org This intermediate possesses two distinct points for chemical transformation:
C4 Position: The chlorine atom can be displaced via nucleophilic aromatic substitution with a variety of amines, alcohols, or thiols.
C7 Position: The bromine atom can be functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce a wide array of aryl or heteroaryl groups (including the phenyl group and its substituted analogs). acs.org
This dual-functionalization approach allows for the rapid generation of a large and diverse library of compounds from a common precursor. acs.orgnih.gov By testing these focused libraries against a biological target, researchers can gain insights into the specific structural features required for activity and identify compounds with optimized properties for further investigation. nih.gov
Ligand Efficiency and Lipophilic Efficiency Analysis in Pre-clinical Settings
In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and lipophilic efficiency (LiPE or LLE) are critical metrics used to assess the "drug-likeness" of a compound during the hit-to-lead and lead optimization phases. wikipedia.orgwikipedia.org These metrics help guide the selection of candidates that are more likely to have favorable downstream properties, such as good oral bioavailability and low off-target toxicity. gardp.org
Ligand Efficiency (LE): This metric relates the binding potency of a compound to its size (typically measured by the number of non-hydrogen atoms, N). It is calculated as: LE = 1.4 * pIC50 / N LE helps identify smaller molecules that bind efficiently, providing a better starting point for optimization than larger molecules that achieve the same potency through sheer size and number of contacts. wikipedia.org
The following hypothetical data table illustrates how these metrics would be applied to a series of this compound derivatives to guide lead optimization.
| Compound | R Group (para-position) | IC50 (nM) | pIC50 | N (Heavy Atoms) | clogP | LE | LiPE |
| 1 | -H | 500 | 6.3 | 19 | 0.52 | 3.32 | 3.0 |
| 2 | -Cl | 150 | 6.8 | 20 | 0.49 | 3.81 | 3.3 |
| 3 | -OH | 80 | 7.1 | 20 | 0.52 | 3.35 | 4.0 |
| 4 | -CN | 25 | 7.6 | 21 | 0.53 | 3.01 | 4.9 |
| 5 | -OCH3 | 120 | 6.9 | 21 | 0.50 | 3.33 | 3.6 |
In this example, Compound 4 shows the highest potency (pIC50 = 7.6) and the best Lipophilic Efficiency (LiPE = 4.9). Although its Ligand Efficiency is slightly lower than some analogs, its superior LiPE suggests it achieves its potency efficiently without a significant lipophilicity penalty, making it a promising candidate for further development.
Computational and Theoretical Chemistry of 7 Phenylthieno 3,2 D Pyrimidin 4 3h One
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the electronic properties of 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one. These methods, such as Density Functional Theory (DFT), provide a detailed picture of the electron distribution within the molecule, which in turn governs its chemical reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. pku.edu.cnwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons, respectively.
For thienopyrimidine derivatives, the HOMO is typically distributed over the electron-rich thiophene (B33073) ring and parts of the pyrimidine (B1678525) system, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is often centered on the pyrimidine ring, suggesting it as a potential site for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Predicted Value (eV) | Description |
|---|---|---|
| EHOMO | -6.5 to -5.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.0 to -1.0 | Energy of the Lowest Unoccupied Molecular Orbital |
Note: These values are estimations based on typical values for similar heterocyclic compounds and would require specific DFT calculations for confirmation.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological macromolecules like proteins. The ESP map highlights regions of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles).
For this compound, the ESP map would be expected to show a significant negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrimidine ring. researchgate.net These regions are potential hydrogen bond acceptors. The hydrogen atom on the nitrogen at position 3 (N3) would exhibit a positive potential, making it a potential hydrogen bond donor. The phenyl and thiophene rings would present areas of varying potential, influencing hydrophobic and aromatic interactions. Understanding the ESP is crucial for predicting how the molecule might orient itself within a receptor's active site.
Conformational Analysis and Molecular Mechanics Simulations
The three-dimensional shape or conformation of a molecule is critical to its biological activity. Conformational analysis of this compound involves identifying the most stable (lowest energy) spatial arrangements of its atoms. The key flexible bond in this molecule is the single bond connecting the phenyl ring to the thienopyrimidine core.
Molecular mechanics simulations can be employed to explore the potential energy surface of the molecule and identify low-energy conformers. These simulations would likely reveal that the rotational barrier around the C7-phenyl bond is relatively low, allowing for a range of conformations. However, steric hindrance between the hydrogen atoms on the phenyl ring and the thienopyrimidine core would favor certain dihedral angles, leading to one or two preferred low-energy conformations. Studies on conformationally restricted analogues of thieno[3,2-d]pyrimidinones have demonstrated the importance of molecular shape for biological activity. nih.gov
Molecular Docking Studies with Hypothesized Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov Thieno[3,2-d]pyrimidine (B1254671) derivatives have been investigated as inhibitors for various protein kinases, which are important targets in cancer therapy. nih.govresearchgate.net
Molecular docking simulations of this compound with a hypothesized kinase target, such as Phosphoinositide-Dependent Kinase 1 (PDK1), would aim to predict its binding mode within the ATP-binding pocket. nih.govresearchgate.net The thienopyrimidine core would likely form key hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The phenyl group at the 7-position could extend into a hydrophobic pocket, contributing to the binding affinity through van der Waals and hydrophobic interactions.
The docking software calculates a scoring function, often expressed in kcal/mol, which estimates the binding free energy. A lower score indicates a more favorable binding interaction. For a series of related thieno[3,2-d]pyrimidine derivatives, docking studies have shown binding affinities in the range of -8 to -9 kcal/mol against various targets. researchgate.net
Table 2: Predicted Interactions of this compound in a Hypothesized Kinase Active Site
| Interaction Type | Molecular Feature | Potential Interacting Residues |
|---|---|---|
| Hydrogen Bonding | Pyrimidine N, C=O | Hinge region amino acids (e.g., Met, Cys) |
| Hydrophobic Interactions | Phenyl ring, Thiophene ring | Aliphatic and aromatic residues (e.g., Leu, Val, Phe) |
A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. Based on the predicted binding mode from docking studies, a pharmacophore model for this compound as a kinase inhibitor can be developed.
This model would typically include features such as:
Hydrogen Bond Acceptors: Corresponding to the pyrimidine nitrogens and the carbonyl oxygen.
Hydrogen Bond Donor: Corresponding to the N-H group in the pyrimidine ring.
Aromatic/Hydrophobic Region: Representing the phenyl and thiophene rings.
Such a pharmacophore model serves as a valuable tool in virtual screening to identify other compounds with a similar arrangement of features and thus a higher probability of being active against the same target. Pharmacophore screening has been successfully used to identify novel inhibitors from the broader chemical class of thienopyrimidines. nih.gov
Molecular Dynamics Simulations for Ligand-Protein Complex Stability
Molecular dynamics (MD) simulations serve as a powerful computational microscope, offering a dynamic perspective on the stability and interaction of ligands within the binding sites of their target proteins. While specific MD simulation studies exclusively focused on the this compound parent compound are not extensively detailed in the public domain, the methodology has been widely applied to derivatives of the broader thieno[2,3-d]pyrimidine (B153573) class, providing a framework for understanding its likely behavior.
MD simulations on related thieno[2,3-d]pyrimidine derivatives have been instrumental in confirming binding modes and assessing the stability of ligand-protein complexes, particularly in the context of enzyme inhibition. For instance, simulations have been used to validate the binding of thieno[2,3-d]pyrimidine-based inhibitors within the ATP binding site of Epidermal Growth Factor Receptor (EGFR). tandfonline.com These studies typically involve placing the docked ligand-protein complex in a simulated physiological environment, including water molecules and ions, and then calculating the atomic motions over a period of time, often on the nanosecond scale. tandfonline.commdpi.com
These computational studies have revealed that the stability of such complexes is often governed by a network of interactions, including hydrogen bonds with key residues in the hinge region of kinases and hydrophobic interactions within the binding pocket. mdpi.com The insights gained from these simulations are crucial for the rational design of new derivatives with improved binding affinity and stability.
Table 1: Key Parameters Analyzed in Molecular Dynamics Simulations of Ligand-Protein Complexes
| Parameter | Description | Significance for Stability Assessment |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein or ligand over time, relative to a reference structure. | Low and stable RMSD values suggest that the protein and ligand have reached a stable conformation within the binding pocket. |
| Root-Mean-Square Fluctuation (RMSF) | Indicates the fluctuation of individual amino acid residues around their average positions. | Highlights flexible regions of the protein and can show how ligand binding affects protein dynamics. |
| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the ligand and the protein. | The presence of persistent hydrogen bonds is a strong indicator of a stable interaction. |
| Binding Free Energy (e.g., MM/GBSA) | Calculates the free energy of binding of a ligand to a protein. | Provides a quantitative estimation of the binding affinity and the contributions of different energy terms (van der Waals, electrostatic, etc.). mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is particularly valuable in medicinal chemistry for predicting the activity of novel compounds and for optimizing lead structures. Several 3D-QSAR studies have been conducted on thieno[3,2-d]pyrimidine derivatives, providing valuable insights for the design of new inhibitors targeting enzymes like phosphodiesterase 7 (PDE7) and phosphodiesterase IV (PDE IV). researchgate.netulysseus.eunih.gov
These studies typically employ methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.netnih.gov In these approaches, a set of structurally related compounds with known biological activities (e.g., IC50 values) are aligned, and various molecular fields (steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor) are calculated around them. Statistical methods, such as Partial Least Squares (PLS) regression, are then used to derive a correlation between these fields and the biological activity.
A notable 3D-QSAR study on thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDE7 inhibitors resulted in robust statistical models with good predictive power. researchgate.netulysseus.eu The CoMFA and CoMSIA models generated in this study helped to elucidate the key pharmacophoric features required for potent and selective PDE7 inhibition. researchgate.netulysseus.eu The graphical output of these analyses, in the form of contour maps, visually represents the regions where modifications to the chemical structure would likely lead to an increase or decrease in activity. For example, these maps might indicate that a bulky substituent is favored in a particular region (steric field) or that a hydrogen bond donor is beneficial at another position.
Similarly, 3D-QSAR studies on thieno[3,2-d]pyrimidines as PDE IV inhibitors have also yielded statistically significant models. nih.gov These models provide a basis for predicting the affinity of new compounds in this class and for designing more potent inhibitors. nih.gov The development of these predictive models is a crucial step in streamlining the drug discovery process, as it allows researchers to prioritize the synthesis of compounds with the highest predicted activity.
Table 2: Statistical Parameters from a Representative 3D-QSAR Study on Thieno[3,2-d]pyrimidine Derivatives
| Parameter | CoMFA Model | CoMSIA Model | Description |
| q² (cross-validated correlation coefficient) | 0.818 | 0.801 | A measure of the predictive ability of the model, obtained through a leave-one-out cross-validation procedure. Values > 0.5 are generally considered good. nih.gov |
| r² (non-cross-validated correlation coefficient) | 0.917 | 0.897 | Indicates the goodness of fit of the model to the training set data. nih.gov |
| Field Contributions | Steric: 60%, Electrostatic: 40% | Steric: 25%, Electrostatic: 20%, Hydrophobic: 30%, H-bond Donor: 15%, H-bond Acceptor: 10% | The relative contribution of different molecular fields to the overall QSAR model. |
These computational and theoretical approaches provide a powerful framework for understanding and predicting the behavior of this compound and its derivatives at a molecular level. By integrating these in silico methods with experimental studies, researchers can accelerate the discovery and development of new therapeutic agents based on this promising chemical scaffold.
Pre Clinical Biological Activities and Mechanistic Research Excluding Human Clinical Data
Investigations into Anti-proliferative and Cytotoxic Mechanisms in Non-Human Cell Lines
Induction of Apoptosis and Necroptosis Pathways
Studies on halogenated thieno[3,2-d]pyrimidines have shown that these derivatives can induce apoptosis in cancer cell lines. For instance, certain chlorinated compounds of this class were found to trigger apoptosis in leukemia L1210 cells. This suggests that the thieno[3,2-d]pyrimidine (B1254671) core may serve as a scaffold for the development of apoptosis-inducing anticancer agents. However, no research has specifically investigated the ability of 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one to induce apoptotic or necroptotic pathways.
Cell Cycle Modulation and Arrest Points
The scientific literature lacks specific studies on the effects of this compound on cell cycle modulation. While some derivatives of the broader pyrimidine (B1678525) class are known to interfere with the cell cycle, leading to arrest at various checkpoints, this particular activity has not been documented for this compound.
Inhibition of Specific Kinase Activities (e.g., Tyrosine Kinases, Serine/Threonine Kinases)
The thieno[3,2-d]pyrimidine scaffold has been identified as a promising framework for the development of kinase inhibitors. Research has led to the discovery of 6,7-disubstituted thienopyrimidin-4-one compounds that act as inhibitors of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a serine/threonine kinase. nih.gov Additionally, other related structures, such as pyridothienopyrimidin-4-ones, have been investigated as inhibitors of Pim-1 kinase, another serine/threonine kinase. nih.gov A derivative, N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine, has been identified as a selective inhibitor of human nucleoside triphosphate diphosphohydrolase-1 (h-NTPDase1). Despite these findings for related compounds, there is no available data on the specific kinase inhibitory activity of this compound.
Anti-inflammatory and Immunomodulatory Effects in In Vitro and Animal Models
Modulation of Inflammatory Cytokine Production
A hybrid compound containing a thieno[3,2-d]pyrimidine moiety has been shown to act as an inhibitor of Interleukin-6 (IL-6) induced STAT3 activation. mdpi.com This finding suggests a potential role for the thieno[3,2-d]pyrimidine scaffold in modulating inflammatory cytokine signaling pathways. However, direct evidence of this compound's ability to modulate the production of inflammatory cytokines is not present in the current body of scientific literature.
Inhibition of Pro-inflammatory Enzyme Pathways (e.g., COX, LOX)
While the broader class of pyrimidine derivatives has been explored for anti-inflammatory properties, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, there is no specific research demonstrating that this compound inhibits these pro-inflammatory enzyme pathways. Studies on other thienopyrimidine isomers, such as thieno[2,3-d]pyrimidines, have shown activity against COX and LOX, but these results cannot be extrapolated to the thieno[3,2-d]pyrimidine isomer .
Antimicrobial Properties Against Specific Pathogens (In Vitro Studies)
Research into the antimicrobial properties of the specific compound this compound is not extensively detailed in available scientific literature. However, the thieno[3,2-d]pyrimidine scaffold, in general, has been identified as a promising framework for the development of new anti-infective agents. nih.govmdpi.com
Bacterial Growth Inhibition and Biofilm Disruption
While direct studies on this compound are scarce, various other derivatives of the thieno[3,2-d]pyrimidin-4-one core have been synthesized and evaluated for their antibacterial potential. For instance, certain derivatives have been tested against both Gram-positive microorganisms, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli. researchgate.net These studies establish the general thienopyrimidine framework as a viable starting point for antibacterial drug discovery, though specific data regarding the efficacy, spectrum of activity, or biofilm disruption capabilities of the 7-phenyl derivative remains to be published.
Antifungal and Antiviral Activity Profiles
The broader thieno[3,2-d]pyrimidine class of compounds is noted for its potential pharmacological significance, which includes antifungal and antiviral activities. mdpi.com Research on related isomers, such as thieno[2,3-d]pyrimidines, has shown that certain derivatives possess antifungal activity against pathogens like Piricularia oryzae. nih.gov However, specific in vitro studies detailing the antifungal or antiviral activity profile of this compound against particular fungal or viral strains are not prominently featured in the current body of research.
Enzyme Inhibition and Receptor Modulation Studies
The most significant area of pre-clinical research for the this compound scaffold lies in its role as an enzyme inhibitor. Derivatives of this structure have been investigated as potent and selective inhibitors of several enzyme families, most notably phosphodiesterases and ectonucleotidases.
The thieno[3,2-d]pyrimidin-4(3H)-one nucleus is a well-established scaffold for developing potent inhibitors of phosphodiesterase 7 (PDE7). nih.govacs.org Structure-activity relationship (SAR) studies have consistently shown that substitution at the 7-position of the thienopyrimidine ring is crucial for achieving high potency and selectivity. nih.govresearchgate.net While many different chemical groups have been explored at this position, the focus on 7-substituted derivatives underscores the importance of the phenyl group in this compound for potential PDE7 interaction. One study highlighted the development of 72 different thieno[3,2-d]pyrimidin-4(3H)-one derivatives to create a 3D-QSAR model for designing selective PDE7 inhibitors. researchgate.net
More specifically, a close derivative, N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine, was synthesized and identified as a selective inhibitor of human ectonucleoside triphosphate diphosphohydrolase-1 (h-NTPDase1). nih.gov This finding is significant as it provides concrete inhibitory data for a compound containing the core 7-phenylthieno[3,2-d]pyrimidine structure. The study reported a half-maximal inhibitory concentration (IC50) value, demonstrating the compound's potency at the micromolar level. nih.gov
Additionally, the general thieno[3,2-d]pyrimidin-4(3H)-one scaffold, particularly with disubstitution at the 6 and 7 positions, has been identified as a source of inhibitors for 3-phosphoinositide-dependent protein kinase-1 (PDK1), which have potential applications as antineoplastic agents. nih.gov
There is no significant evidence in the reviewed literature to suggest that this compound is a modulator of G-protein coupled receptors (GPCRs) or ion channels.
| Compound/Scaffold | Enzyme Target | Activity/Finding | IC50 Value |
|---|---|---|---|
| N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine | h-NTPDase1 | Selective Inhibition | 0.62 ± 0.02 µM nih.gov |
| 7-Substituted Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives | Phosphodiesterase 7 (PDE7) | Potent and Selective Inhibition nih.govresearchgate.net | Not specified for 7-phenyl |
| 6,7-Disubstituted Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives | PDK1 | Low Micromolar Inhibitory Activity nih.gov | Not specified for 7-phenyl |
In Vivo Proof-of-Concept Studies in Animal Models
Despite the promising in vitro enzyme inhibition data, there is a notable absence of published in vivo studies for the specific compound this compound. Research on other derivatives of the core scaffold suggests potential for in vivo efficacy in inflammatory conditions. For example, certain 2-(isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives with substitutions at the 7-position have demonstrated inhibition of ear edema in a mouse model of inflammation. nih.gov More recently, derivatives of the thieno[3,2-d]pyrimidine scaffold have been developed as RIPK2 inhibitors with significant anti-inflammatory effects in a mouse model of acute liver injury. nih.gov
Target Engagement and Biomarker Modulation in Animal Tissues
There is no available data from animal model studies demonstrating target engagement or the modulation of specific biomarkers in tissues following administration of this compound.
Phenotypic Responses in Disease Models
Information regarding the phenotypic response to this compound in animal disease models, such as cancer xenografts or specific inflammatory models, is not found in the reviewed scientific literature. While the isomeric thieno[2,3-d]pyrimidine (B153573) scaffold has been associated with anticancer activity in cell line studies, there is no corresponding in vivo xenograft data for the this compound compound. mdpi.comnih.gov
Cellular Mechanism of Action Studies (e.g., Autophagy Modulation, Proteasome Inhibition)
Detailed studies specifically investigating the effects of this compound on cellular processes such as autophagy modulation or proteasome inhibition have not been prominently reported in the reviewed scientific literature. Research on the broader thienopyrimidine scaffold has pointed towards various cellular outcomes, including the induction of apoptosis and cell cycle arrest in cancer cells. For instance, studies on certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives, an isomeric form of the thieno[3,2-d]pyrimidine core, have demonstrated apoptosis induction through the modulation of apoptosis-related proteins. However, direct evidence linking the this compound structure to the regulation of autophagic pathways or inhibition of the proteasome complex is currently lacking.
Off-Target Profiling and Selectivity Assessments in Research Assays
The selectivity of a compound is a critical aspect of its preclinical evaluation, providing an indication of its potential for off-target effects. For the thieno[3,2-d]pyrimidin-4(3H)-one scaffold, some research has been conducted on the selectivity of its derivatives against various enzymes, particularly kinases.
One area of investigation has been the inhibition of 3-phosphoinositide-dependent protein kinase 1 (PDK1). A study focused on the discovery of PDK1 inhibitors through a fragment-based screening approach identified a series of 6,7-disubstituted thieno[3,2-d]pyrimidin-4-one compounds with low micromolar inhibitory activity against PDK1 in biochemical enzyme assays. nih.gov This suggests that the thieno[3,2-d]pyrimidin-4(3H)-one core can be a scaffold for developing kinase inhibitors. The selectivity of these compounds against other kinases was not extensively detailed in the available literature, which is a crucial step in understanding their off-target profile.
Another study on a series of 4-substituted thieno[3,2-d]pyrimidines, developed from the hit compound Gamhepathiopine (a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one), showed activity against both the erythrocytic stage of Plasmodium falciparum and the hepatic stage of P. berghei. nih.gov The evaluation of cytotoxicity against HepG2 cells provided a measure of selectivity for the parasite over human cells. For example, the chloro analogue of Gamhepathiopine displayed good activity against the erythrocytic stage of P. falciparum with moderate toxicity on HepG2 cells. nih.gov
The table below summarizes the inhibitory activity of a representative 6,7-disubstituted thieno[3,2-d]pyrimidin-4-one derivative against PDK1.
| Compound | Target | IC50 (µM) | Assay Type |
|---|---|---|---|
| 6,7-disubstituted thienopyrimidin-4-one | PDK1 | Low micromolar | Biochemical enzyme assay |
It is important to note that these findings are for derivatives of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold and not for this compound itself. The nature and position of substituents on the thienopyrimidine core can significantly influence the biological activity and selectivity profile. Therefore, without direct experimental data, the off-target profile and selectivity of this compound remain to be elucidated.
Pre Clinical Pharmacological Characterization in Non Human Systems Excluding Clinical Human Trials
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies
Comprehensive searches of scientific literature and databases did not yield specific in vitro ADME data for the compound 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one. The following sections detail the specific areas where data is currently unavailable.
Permeability Assays (e.g., Caco-2 cell monolayers)
No publicly available data from in vitro permeability assays, such as those using Caco-2 cell monolayers, were found for this compound. Therefore, its intestinal absorption and potential to be a substrate for efflux transporters like P-glycoprotein remain uncharacterized.
Plasma Protein Binding and Tissue Distribution Assays
Information regarding the plasma protein binding and tissue distribution of this compound in any non-human species is not available in the reviewed literature.
Metabolic Stability in Hepatic Microsomes and Hepatocytes (Non-Human)
There is no specific information available on the metabolic stability of this compound in non-human hepatic microsomes or hepatocytes. While studies on derivatives of the thieno[3,2-d]pyrimidine (B1254671) scaffold suggest that metabolic stability can be influenced by substitutions on the core structure, data for the 7-phenyl variant is absent.
Cytochrome P450 Enzyme Inhibition/Induction Potential
The potential of this compound to inhibit or induce cytochrome P450 enzymes has not been reported in the available scientific literature.
Pharmacokinetic Studies in Animal Models (e.g., Rodents, Canines)
No in vivo pharmacokinetic data for this compound in any animal models were identified.
Oral Bioavailability and Systemic Exposure Profiles
Specific details regarding the oral bioavailability and systemic exposure profiles of this compound following administration in animal models such as rodents or canines are not available in the public domain.
Half-Life Determination and Clearance Rates
Data on the half-life and clearance rates of this compound in preclinical models are not available in the current scientific literature.
Distribution into Specific Organs and Tissues
There are no published studies detailing the distribution of this compound into specific organs and tissues in any non-human systems.
Metabolite Identification and Profiling (Non-Human)
Information regarding the metabolite identification and profiling of this compound following administration in preclinical models has not been reported.
Pharmacodynamic Biomarker Assessment in Pre-clinical Models
Currently, there are no publicly available studies that have assessed pharmacodynamic biomarkers to evaluate the biological effects of this compound in preclinical models.
Advanced Analytical and Spectroscopic Characterization for Research Applications
High-Resolution Mass Spectrometry for Metabolite Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the analysis of thienopyrimidine derivatives. It provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of elemental compositions. This precision is crucial for confirming the identity of newly synthesized compounds like 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one and for assessing their purity by detecting and identifying any synthesis-related impurities or degradation products.
In research applications, particularly in early-stage drug discovery, HRMS coupled with liquid chromatography (LC-HRMS) is the gold standard for in vitro and in vivo metabolite identification studies. While specific metabolite profiling data for this compound is not extensively published, the general approach involves incubating the compound with liver microsomes or in whole-animal models. The resulting complex biological samples are then analyzed by LC-HRMS to detect and identify metabolites. Common metabolic transformations for aromatic and heterocyclic compounds include hydroxylation, N-dealkylation, and glucuronidation. The high mass accuracy of HRMS allows for the confident assignment of molecular formulas to these metabolic products, providing critical insights into the compound's metabolic fate.
Tandem mass spectrometry (MS/MS) experiments on the protonated molecule of a related compound, 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, showed a molecular ion peak corresponding to its molecular formula, confirming its structure. acs.org For this compound, one would expect the following from an HRMS analysis:
| Parameter | Expected Value/Information |
|---|---|
| Molecular Formula | C₁₄H₁₀N₂OS |
| Monoisotopic Mass | 254.0514 g/mol |
| Expected [M+H]⁺ Ion | 255.0587 |
| Fragmentation Pattern | Characteristic losses of CO, fragments of the pyrimidinone ring, and the phenyl group, providing structural confirmation. |
| Purity Assessment | Detection of any species with mass-to-charge ratios corresponding to potential impurities or degradants. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) would be used to unequivocally assign all proton and carbon signals.
Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed for conformational analysis. For this compound, a NOESY experiment could reveal through-space correlations between the protons of the phenyl group and the protons on the thieno[3,2-d]pyrimidine (B1254671) core, providing information about the preferred rotational conformation (torsion angle) of the phenyl ring relative to the fused heterocyclic system. This information is critical for understanding how the molecule might fit into a protein's binding site.
| Atom | Technique | Anticipated Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| Pyrimidine-H | ¹H NMR | ~8.5 - 8.8 | Singlet |
| Thiophene-H | ¹H NMR | ~8.2 - 8.5 | Singlet |
| Phenyl-H | ¹H NMR | ~7.2 - 8.0 | Multiplets |
| NH | ¹H NMR | ~12.0 - 13.0 (in DMSO-d₆) | Broad Singlet |
| Pyrimidine (B1678525) C=O | ¹³C NMR | ~160 - 175 | Quaternary |
| Aromatic/Heteroaromatic Carbons | ¹³C NMR | ~110 - 155 | - |
X-ray Crystallography for Ligand-Protein Co-crystal Structures and Solid-State Analysis
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. For this compound, obtaining a single crystal suitable for X-ray diffraction would yield precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, within the crystal lattice. This solid-state analysis is crucial for understanding the compound's physical properties, including its melting point, solubility, and polymorphism.
Furthermore, co-crystallization of this compound with its biological target can provide invaluable insights into its mechanism of action. Although a co-crystal structure for this specific compound is not publicly available, related thienopyrimidinone derivatives have been successfully co-crystallized with enzymes like bacterial tRNA (guanine37-N1)-methyltransferase (TrmD). These studies have revealed detailed atomic-level interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the amino acid residues in the enzyme's active site. Such information is instrumental in structure-based drug design, guiding the optimization of lead compounds to enhance their potency and selectivity.
Chromatographic Techniques for Compound Purity, Stability, and Quantitative Analysis in Research Matrices
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the analysis of this compound. A validated, stability-indicating HPLC method is essential for determining the purity of the compound and for monitoring its stability under various stress conditions (e.g., acid, base, oxidation, heat, light). Such a method would be capable of separating the parent compound from any potential degradation products, ensuring that the observed biological activity is solely attributable to the intact molecule.
The development of a typical reversed-phase HPLC method would involve optimizing parameters such as the column (e.g., C18), the mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength (using a UV detector).
For quantitative analysis in research matrices, such as plasma or cell lysates, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice due to its high sensitivity and selectivity. A quantitative LC-MS method for this compound would be developed and validated to measure its concentration in these complex biological samples, which is critical for pharmacokinetic and pharmacodynamic studies.
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer (e.g., phosphate (B84403) or acetate) and organic solvent (e.g., acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance (e.g., ~254 nm or ~320 nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Advanced Spectroscopic Methods (e.g., Circular Dichroism, Surface Plasmon Resonance) for Interaction Studies
To understand the interaction of this compound with its biological targets, advanced spectroscopic methods are employed. These techniques provide quantitative data on binding affinity, kinetics, and conformational changes.
Surface Plasmon Resonance (SPR) is a powerful label-free technique used to measure real-time binding kinetics between a ligand (such as this compound) and a macromolecule (like a protein) immobilized on a sensor chip. SPR analysis provides key kinetic parameters, including the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ), which is a measure of binding affinity. While SPR data for the title compound is not available, a related thienopyrimidinone derivative was shown to bind to TrmD enzymes with nanomolar affinity, demonstrating the utility of this technique in characterizing inhibitor potency.
Circular Dichroism (CD) spectroscopy is used to investigate changes in the secondary structure of a protein upon ligand binding. If the binding of this compound to its target protein induces a conformational change, this can often be detected as a change in the protein's CD spectrum in the far-UV region (190-250 nm). This information can help to elucidate the mechanism of binding and inhibition.
Future Research Directions and Unexplored Avenues for 7 Phenylthieno 3,2 D Pyrimidin 4 3h One
Rational Design of Second-Generation Thienopyrimidine Analogues
The future development of 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one hinges on the rational design of second-generation analogues with superior potency, selectivity, and drug-like properties. This process is guided by an iterative cycle of design, synthesis, and biological evaluation, informed by established structure-activity relationships (SAR).
Key to this effort is leveraging existing SAR data, which provides a roadmap for targeted chemical modifications. nih.gov For the broader thienopyrimidine class, studies have revealed that substitutions at various positions on the core structure significantly influence biological activity. For instance, functionalization at the C4 and C7 positions has been a successful strategy for creating libraries of analogues for screening. acs.org Similarly, modifications at the N3 position have been shown to impact anticancer activity. alliedacademies.org Computational tools, such as electrostatic potential maps and structure-based modeling, can further refine these designs before synthesis, optimizing the interaction between the analogue and its intended biological target. nih.gov By systematically exploring substitutions on the phenyl ring at position 7 and modifying the pyrimidine (B1678525) core, researchers can fine-tune the molecule's properties to enhance target engagement and selectivity.
Table 1: Key Structure-Activity Relationship (SAR) Insights for Thienopyrimidine Analogues
| Position of Modification | Impact on Biological Activity | Reference(s) |
|---|---|---|
| C2 Position | Introduction of amine groups can influence anticancer activity. | mdpi.com |
| N3 Position | Substitution with moieties like sulfa-doxine can enhance anti-breast cancer activity. | alliedacademies.org |
| C4 Position | Substitution with various amines is a key diversity point for creating libraries. | acs.org |
| C7 Position | Functionalization via Suzuki coupling allows for the introduction of diverse aryl groups. | acs.org |
Exploration of Novel Biological Targets for Therapeutic Intervention
While much research on thienopyrimidines has focused on their role as kinase inhibitors in oncology, the scaffold's versatility suggests it may act on a much broader range of targets. nih.govresearchgate.net Future research should prioritize the systematic exploration of novel biological targets to uncover new therapeutic applications for this compound and its derivatives.
The structural resemblance to purines makes thienopyrimidines ideal candidates for targeting ATP-binding sites in various enzymes. nih.gov Protein kinases are a primary example, and thienopyrimidine derivatives have shown activity against the Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinases (PI3K), and the mammalian Target of Rapamycin (mTOR). researchgate.netmdpi.comnih.gov A forward-thinking approach would involve screening optimized analogues against the entire human kinome to identify both intended targets and potential off-targets, which could be exploited for drug repurposing. nih.gov
Beyond kinases, other enzyme families and receptors are promising areas of investigation. For instance, certain thienopyrimidine derivatives have been investigated as inhibitors of metabotropic glutamate (B1630785) receptors (mGluRs) and carbonic anhydrases, suggesting applications beyond oncology. alliedacademies.orgnih.gov A comprehensive screening strategy against a diverse panel of enzymes, receptors, and ion channels could reveal entirely new mechanisms of action and therapeutic indications.
Table 2: Known and Potential Biological Targets for the Thienopyrimidine Scaffold
| Target Class | Specific Example(s) | Potential Therapeutic Area | Reference(s) |
|---|---|---|---|
| Protein Kinases | EGFR, PI3Kα, mTOR, c-Src | Cancer | researchgate.netnih.govnih.gov |
| G-Protein Coupled Receptors | Metabotropic Glutamate Receptor 1 (mGluR1) | Cancer, Neurological Disorders | nih.gov |
| Enzymes | Carbonic Anhydrases | Cancer | alliedacademies.org |
| Other ATP-Binding Proteins | Phosphodiesterases | Inflammation, Cardiovascular Disease | researchgate.net |
Development of Innovative Delivery Systems for Research Compounds
A significant hurdle in the clinical translation of many promising small molecules, including kinase inhibitors, is their poor aqueous solubility. mdpi.comualberta.ca This characteristic can lead to low bioavailability and hinder the achievement of therapeutic concentrations in vivo. ualberta.ca Future research into this compound must therefore include the development of innovative drug delivery systems to overcome these pharmacokinetic challenges.
Nanotechnology offers a powerful toolkit for this purpose. Encapsulating the compound within nanocarriers can enhance solubility, improve stability in circulation, and enable targeted delivery to specific tissues. mdpi.comresearchgate.netjuniperpublishers.com Several types of nanoparticle-based systems are particularly promising:
Nanosuspensions: This approach involves reducing the drug to nano-sized particles, which can increase the surface area for dissolution and improve bioavailability for both oral and parenteral administration. nih.gov
Polymeric Nanoparticles: Biodegradable polymers like polylactic-co-glycolic acid (PLGA) can be used to encapsulate hydrophobic drugs, protecting them from degradation and allowing for controlled release. juniperpublishers.com
Solid Lipid Nanoparticles (SLNs): These carriers are composed of solid lipids and offer advantages such as high stability and the ability to improve the bioavailability of small-molecule inhibitors. mdpi.comualberta.ca
These advanced delivery systems could transform this compound from a promising research compound into a viable therapeutic candidate by ensuring it reaches its target in the body effectively. nih.govnih.gov
Integration with Chemogenomics and Systems Biology Approaches
To fully understand the therapeutic potential and mechanism of action of this compound, it is essential to move beyond single-target analyses and embrace a systems-level perspective. The integration of chemogenomics and systems biology offers a powerful framework for achieving this. frontiersin.orgnih.gov
Chemogenomics aims to systematically map the interactions between a library of small molecules and a large set of biological targets, such as the human kinome. nih.gov By including this compound and its rationally designed analogues in a "kinase chemogenomic set," researchers can rapidly profile their selectivity and identify all kinases they inhibit. nih.govsgc-unc.org This approach is invaluable for validating the primary target, uncovering potential off-targets that might cause side effects, and identifying opportunities for polypharmacology, where hitting multiple targets could be beneficial. biorxiv.org
Systems biology complements this by providing a holistic view of how the compound affects complex cellular networks. springernature.com This interdisciplinary field uses 'omics' data (e.g., genomics, proteomics, phosphoproteomics) to build computational and mathematical models of biological systems. frontiersin.orgresearchgate.net By treating cells with this compound and analyzing the global changes in protein expression and phosphorylation, researchers can elucidate the compound's mechanism of action (MOA), predict its downstream effects, identify biomarkers of response, and devise effective combination therapies. frontiersin.orgspringernature.com
Challenges and Opportunities in Advancing Thienopyrimidine-Based Chemical Biology Research
The path forward for this compound research is filled with both challenges and significant opportunities.
Challenges:
Physicochemical Properties: The primary challenge for many thienopyrimidine derivatives is poor aqueous solubility, which negatively impacts bioavailability and complicates in vivo studies. mdpi.comualberta.ca
Selectivity: As with many kinase inhibitors, achieving high selectivity for the target kinase over other closely related kinases is a significant hurdle that requires extensive medicinal chemistry optimization. biorxiv.org
Drug Resistance: The emergence of resistance mechanisms is a common issue in targeted therapies, necessitating the development of next-generation compounds or combination strategies. researchgate.net
Opportunities:
Scaffold Versatility: The thienopyrimidine core is a highly versatile and privileged scaffold, demonstrating a wide range of biological activities that extends beyond cancer to include anti-inflammatory and antiviral potential. nih.govresearchgate.net
Discovery of Novel Probes: Rationally designed, highly selective analogues of this compound can serve as valuable chemical probes to study the biology of specific kinases, including those that are currently understudied. nih.govnih.gov
Systems-Level Insights: The application of chemogenomics and systems biology provides an unprecedented opportunity to understand the compound's effects on a network level, potentially uncovering novel therapeutic hypotheses and accelerating its path to the clinic. frontiersin.orgnih.gov
By directly addressing these challenges while capitalizing on the inherent opportunities of the scaffold, the scientific community can continue to advance thienopyrimidine-based research and develop novel chemical tools and therapeutics.
Q & A
Q. What are the key steps in synthesizing 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of a precursor such as 2-amino-4-phenylthiophene-3-carbonitrile using formic acid under reflux conditions (16–18 hours). Critical parameters include solvent choice (e.g., formic acid for cyclization), temperature control (reflux at ~100°C), and purification via precipitation and washing with cold water/hexane. Yield optimization may require adjusting stoichiometry, reaction time, or catalyst use. For derivatives, substitutions at the 2- or 3-positions can be introduced via nucleophilic reactions or alkylation . Parallel methods for analogous compounds highlight the importance of controlling by-products through techniques like column chromatography or recrystallization .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): To verify proton environments and confirm substituent positions (e.g., phenyl group integration in H NMR).
- Mass Spectrometry (MS): For molecular weight validation and fragmentation pattern analysis.
- Infrared Spectroscopy (IR): To identify functional groups (e.g., carbonyl stretch at ~1700 cm).
- Melting Point Analysis: Consistency with literature values (e.g., 205–208°C for similar derivatives) ensures purity .
- X-ray Crystallography: Resolves 3D conformation and bond angles, critical for structure-activity relationship (SAR) studies .
Q. How does the phenyl group at the 7-position influence the compound’s biological activity?
The phenyl group enhances lipophilicity, improving membrane permeability. SAR studies on analogous thieno-pyrimidines suggest that electron-withdrawing or donating substituents on the phenyl ring modulate interactions with enzymatic targets (e.g., kinases or receptors). For example, trifluoromethyl or chloro substituents in related compounds increase binding affinity to hydrophobic enzyme pockets . Computational docking studies can further predict how steric/electronic effects alter bioactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Reproducibility Checks: Validate experimental protocols (e.g., cell line specificity, assay conditions).
- Purity Analysis: Use HPLC or LC-MS to rule out impurities affecting activity.
- Target Profiling: Compare binding assays (e.g., kinase panels) to identify off-target effects.
- Computational Modeling: Molecular dynamics (MD) simulations can explain divergent results by predicting conformational changes in target proteins .
Q. What strategies are effective for optimizing the compound’s solubility and bioavailability?
- Derivatization: Introduce hydrophilic groups (e.g., hydroxyl, amine) at the 2- or 3-positions while retaining core activity.
- Prodrug Design: Mask hydrophobic moieties with enzymatically cleavable groups (e.g., esters).
- Co-solvent Systems: Use DMSO-water mixtures for in vitro assays.
- Nanoparticle Encapsulation: Improve delivery in vivo .
Q. How can computational methods guide the design of this compound derivatives?
- Density Functional Theory (DFT): Predict electronic properties (e.g., HOMO/LUMO levels) for redox-active derivatives.
- Molecular Docking: Screen virtual libraries against target proteins (e.g., EGFR, COX-2) to prioritize synthetic efforts.
- MD Simulations: Assess stability of ligand-protein complexes over time.
- QSAR Models: Corlate substituent descriptors (e.g., logP, molar refractivity) with activity data .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Kinase Inhibition Assays: Use ADP-Glo™ or fluorescence polarization to measure IC.
- CRISPR-Cas9 Knockout Models: Confirm target specificity by comparing activity in wild-type vs. gene-edited cells.
- Metabolic Profiling: LC-MS-based metabolomics identifies pathway perturbations.
- In Vivo Efficacy Studies: Evaluate pharmacokinetics/pharmacodynamics in disease models (e.g., xenografts) .
Methodological Notes
- Data Contradictions: Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays).
- Synthetic Challenges: Monitor reaction progress via TLC or in situ IR to detect intermediates.
- Safety: Handle deuterated or halogenated derivatives with proper PPE due to potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
